3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is characterized by a fused benzene and pyrimidine ring structure, with an amino group and a chlorobenzyl substituent that enhance its pharmacological properties. The compound's potential applications span various fields, including pharmaceuticals, where it may act as an antibacterial or anticancer agent.
The synthesis of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one can be traced back to methods involving the reaction of appropriate precursors, primarily utilizing hydrazine derivatives and substituted benzoyl chlorides. The literature indicates various synthetic routes that optimize yield and purity, employing techniques such as microwave irradiation and conventional heating.
This compound is classified as a quinazolinone, specifically a substituted derivative of 2-aminoquinazolin-4(3H)-one. It is recognized for its potential as a bioactive scaffold in drug development.
The synthesis of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one can be achieved through several methods:
The general synthetic route involves:
The typical yield reported for microwave-assisted synthesis ranges from 80% to 90%, while conventional methods yield approximately 70% to 80% .
The molecular structure of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one includes:
The molecular formula is , with a molecular weight of approximately 284.73 g/mol. The compound's melting point typically falls within the range of 150–155 °C, indicating solid-state stability .
3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one can participate in various chemical reactions:
The reactions typically involve nucleophilic attacks on electrophilic centers within the quinazolinone structure, leading to diverse derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one often involves:
Research indicates that quinazolinones can exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Relevant analytical data includes:
3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one has potential applications in:
Research continues to explore its full potential across these domains, emphasizing the need for further investigation into its pharmacological properties and mechanisms .
The quinazolin-4(3H)-one scaffold represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, creating a planar, electron-rich framework amenable to diverse chemical modifications. The scaffold’s drug-likeness stems from balanced lipophilicity (LogP typically 1.5–3.5), moderate molecular weight (<350 Da for core structure), and presence of hydrogen bond acceptors/donors, facilitating membrane permeability—including traversal of the blood-brain barrier [3] [4]. These properties underpin the scaffold’s presence in >150 naturally occurring alkaloids and its broad bioactivity spectrum, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications [3] [8].
Table 1: Core Features Enabling Quinazolinone Drug-Likeness
Structural Feature | Physicochemical Role | Biological Consequence |
---|---|---|
Pyrimidin-4(3H)-one ring | Strong dipole moment (≈4.5 Debye) | Enhanced protein binding via H-bonding and π-stacking |
Fused benzene ring | Extended π-system | Improved DNA intercalation capacity |
Position 2 and 3 modifiable sites | Tunable electronic properties | Selectivity optimization for target enzymes/receptors |
Lactam tautomerism | pH-dependent charge distribution | Adaptability to diverse biological microenvironments |
Quinazolinones exhibit target promiscuity, inhibiting pivotal enzymes including tyrosine kinases (EGFR, HER2, VEGFR2), dihydrofolate reductase, and phosphodiesterases. Their anticancer activity frequently involves kinase inhibition, disrupting oncogenic signalling cascades. For instance, quinazolinone-based drugs like gefitinib and erlotinib (EGFR inhibitors) and lapatinib (dual EGFR/HER2 inhibitor) are clinically established [5]. Beyond oncology, quinazolinone derivatives demonstrate potent antimalarial activity, exemplified by febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga with 100-fold greater potency than quinine [3]. The scaffold’s synthetic tractability further enables rapid generation of structure-activity relationship (SAR) libraries, accelerating lead optimization campaigns.
Quinazolinone chemistry originated in 1869 with Griess’ synthesis of 2-ethoxy-4(3H)-quinazolinone via anthranilic acid-cyanide condensation in ethanol [8]. The seminal Niementowski synthesis (1903) established a general route by heating anthranilic acid with formamide (130°C), proceeding via o-amidobenzamide intermediates [8]. Early interest centered on natural product isolation, notably the 1947 discovery of the antimalarial quinazolinone febrifugine, validating the scaffold’s therapeutic potential [3]. Systematic exploration of 4(3H)-quinazolinone derivatives accelerated in the 1960–1990s with methods like:
Table 2: Evolution of Synthetic Methods for 4(3H)-Quinazolinones
Method | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Niementowski (Classical) | Formamide, 130°C, 6–12 h | 40–65% | Broad substrate scope; moderate yields |
Microwave Niementowski | MW irradiation, 120–150°C, 20–40 min | 80–95% | 10-fold faster; reduced side products |
Anthranilamide-aldehyde cyclocondensation | Acid catalysis (HCl, H₂SO₄, p-TSA), reflux | 65–85% | Single-step; requires acidic conditions |
Transition metal-catalyzed (e.g., Cu, Sc) | CuBr₂, toluene, reflux | 70–92% | High regioselectivity; catalyst cost |
Ionic liquid-mediated ([BMIm]BF₄) | I₂ catalyst, 80°C | 85–98% | Recyclable solvents; mild conditions |
This synthetic evolution enabled the targeted exploration of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one (EVT-2765165; CAS 2096986-46-6), first reported circa 2016. Its design leveraged strategic substitutions: a 4-chlorobenzyl group at position 2 for hydrophobic pocket complementarity and an electron-donating amino group at position 3 for H-bonding and tautomeric modulation [5]. Microwave-assisted synthesis became pivotal for this compound, achieving 80–90% yield via cyclization of 2-amino-N-(4-chlorobenzoyl)benzamide precursors under controlled pyridine/4-chlorobenzoyl chloride conditions—a 20–25% yield improvement over conventional heating .
The 4-chlorobenzyl moiety at position 2 of the quinazolinone core provides distinct advantages for target engagement. Sterically, the chlorophenyl ring and methylene linker adopt a conformation that optimally fills hydrophobic enzyme pockets. Electronically, the chlorine atom’s +R and -I effects enhance binding via:
In 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one, this group significantly enhances cytotoxicity. Derivatives bearing 4-chlorobenzyl exhibit IC₅₀ values of 0.14–0.84 µM against MCF-7 and A2780 cancer cells—4–87 times lower than lapatinib (positive control) [5]. Molecular docking confirms deep penetration into the hydrophobic back pocket of EGFR and HER2 kinases, displacing water molecules and strengthening binding entropy [5]. The chlorobenzyl group also confers metabolic stability by shielding the C2 position from oxidative metabolism, as evidenced by its persistence in microsomal assays .
The exocyclic 3-amino group profoundly influences electronic distribution and hydrogen-bonding capacity. It exists predominantly in the amino tautomer (>95% in DMSO-d₆), forming an intramolecular H-bond with the C4 carbonyl oxygen (N-H···O=C; ≈2.05 Å) [5]. This interaction:
SAR studies reveal that 3-amino substitution is critical for multi-kinase inhibition. The amino group enables type-II kinase inhibition by stabilizing the DFG-out conformation in CDK2 (binding free energy ΔG = -10.2 kcal/mol vs. -8.4 kcal/mol for 3-H analogues) [5]. In EGFR, it acts as a type-I inhibitor, competing with ATP via H-bonds to Met793 and hydrophobic stacking with Phe856 [5].
The combined effects of 4-chlorobenzyl and 3-amino groups create a synergistic pharmacophore. Biochemical assays confirm potent inhibition of key kinases:
Table 3: Structure-Activity Relationship of Key Substituents
Position | Substituent | Effect on Kinase Inhibition | Effect on Cytotoxicity (MCF-7) |
---|---|---|---|
2 | H | Baseline (EGFR IC₅₀ >10 µM) | IC₅₀ >20 µM |
2 | Benzyl | Moderate improvement (HER2 IC₅₀ = 1.7 µM) | IC₅₀ = 3.79 µM |
2 | 4-Chlorobenzyl | Strong enhancement (EGFR IC₅₀ = 0.19 µM) | IC₅₀ = 0.73–0.84 µM |
3 | H | Weak kinase inhibition | IC₅₀ = 14.88–16.43 µM |
3 | Methyl | Moderate CDK2 inhibition (IC₅₀ = 1.2 µM) | IC₅₀ = 2.98 µM |
3 | Amino | Multi-kinase inhibition (CDK2 IC₅₀ = 0.28 µM) | IC₅₀ = 0.14–0.20 µM |
Molecular dynamics simulations show that 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one adopts a binding pose distinct from classical inhibitors like lapatinib. The chlorobenzyl group occupies a deep allosteric pocket in HER2, while the 3-amino group forms a bidentate H-bond with the kinase hinge region (Glu770 and Met774), yielding 30% stronger binding affinity than analogues lacking either substituent [5]. This precise spatial arrangement maximizes complementary interactions, rationalizing its superior activity over structurally simpler quinazolinones.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0